1-(6-Aminopyridin-3-yl)piperazin-2-one 1-(6-Aminopyridin-3-yl)piperazin-2-one
Brand Name: Vulcanchem
CAS No.: 1378851-84-3
VCID: VC2565384
InChI: InChI=1S/C9H12N4O/c10-8-2-1-7(5-12-8)13-4-3-11-6-9(13)14/h1-2,5,11H,3-4,6H2,(H2,10,12)
SMILES: C1CN(C(=O)CN1)C2=CN=C(C=C2)N
Molecular Formula: C9H12N4O
Molecular Weight: 192.22 g/mol

1-(6-Aminopyridin-3-yl)piperazin-2-one

CAS No.: 1378851-84-3

Cat. No.: VC2565384

Molecular Formula: C9H12N4O

Molecular Weight: 192.22 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Aminopyridin-3-yl)piperazin-2-one - 1378851-84-3

Specification

CAS No. 1378851-84-3
Molecular Formula C9H12N4O
Molecular Weight 192.22 g/mol
IUPAC Name 1-(6-aminopyridin-3-yl)piperazin-2-one
Standard InChI InChI=1S/C9H12N4O/c10-8-2-1-7(5-12-8)13-4-3-11-6-9(13)14/h1-2,5,11H,3-4,6H2,(H2,10,12)
Standard InChI Key JTLAWIWODFOUAL-UHFFFAOYSA-N
SMILES C1CN(C(=O)CN1)C2=CN=C(C=C2)N
Canonical SMILES C1CN(C(=O)CN1)C2=CN=C(C=C2)N

Introduction

Chemical Structure and Properties

Structural Characteristics

1-(6-Aminopyridin-3-yl)piperazin-2-one consists of an aminopyridine ring connected to a piperazin-2-one structure. The molecular formula is C9H12N4O with a molecular weight of 192.22 g/mol . The compound features multiple nitrogen atoms that can participate in hydrogen bonding, potentially enhancing its interaction with biological targets.

The structure contains:

  • A pyridine ring with an amino group at the 6-position

  • A piperazinone ring with a carbonyl group at the 2-position

  • A direct connection between the pyridine and piperazinone rings

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of 1-(6-Aminopyridin-3-yl)piperazin-2-one:

PropertyValue
Molecular FormulaC9H12N4O
Molecular Weight192.22 g/mol
Physical StateSolid
IUPAC Name1-(6-aminopyridin-3-yl)piperazin-2-one
CAS Number1378851-84-3
SMILESC1CN(C(=O)CN1)C2=CN=C(C=C2)N
InChIInChI=1S/C9H12N4O/c10-8-2-1-7(5-12-8)13-4-3-11-6-9(13)14/h1-2,5,11H,3-4,6H2,(H2,10,12)
InChIKeyJTLAWIWODFOUAL-UHFFFAOYSA-N

The compound is also available as a hydrochloride salt (1-(6-Aminopyridin-3-yl)piperazin-2-one hydrochloride) with the molecular formula C9H13ClN4O and a molecular weight of 228.68 g/mol .

Spectral Data

While comprehensive spectral data for 1-(6-Aminopyridin-3-yl)piperazin-2-one is limited in the provided search results, related compounds have been characterized using nuclear magnetic resonance (NMR) spectroscopy. For instance, the tert-butyl derivative has been analyzed with 1H-NMR showing characteristic peaks at various chemical shifts .

Predicted Properties

Table 2 presents predicted collision cross-section (CCS) data for various adducts of 1-(6-Aminopyridin-3-yl)piperazin-2-one:

Adductm/zPredicted CCS (Ų)
[M+H]+193.10838142.4
[M+Na]+215.09032154.1
[M+NH4]+210.13492149.3
[M+K]+231.06426148.6
[M-H]-191.09382144.4
[M+Na-2H]-213.07577148.9
[M]+192.10055144.2
[M]-192.10165144.2

These predicted values provide insights into the compound's behavior in mass spectrometry analyses and can be valuable for analytical identification purposes .

Synthesis Methods

Patent-Based Synthesis

A patented method for synthesizing related compounds provides a potential framework for producing 1-(6-Aminopyridin-3-yl)piperazin-2-one. This involves:

  • Reacting 2-amino-5-halogenated pyridine with piperazine in the presence of CuI and suitable ligands

  • Performing the reaction under nitrogen atmosphere at elevated temperatures (90-140°C)

  • Purification through filtration, concentration, and column chromatography

The general reaction scheme can be adapted for the synthesis of 1-(6-Aminopyridin-3-yl)piperazin-2-one by adjusting the starting materials and reaction conditions.

Alternative Synthesis Approach

An alternative approach could involve the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as an intermediate, which has been documented with high yields (95%). This procedure uses:

  • 2-aminopyridine

  • Piperazine-1-carboxylic acid tert-butyl ester

  • Acridine salt visible light catalyst

  • 2,2,6,6-tetramethylpiperidine-nitrogen-oxide

  • Anhydrous dichloroethane as solvent

  • Blue LED irradiation for 10 hours

This intermediate could then be converted to 1-(6-Aminopyridin-3-yl)piperazin-2-one through appropriate chemical transformations.

Biological Activity and Applications

Comparison with Structurally Related Compounds

Related compounds with similar structural elements have shown significant biological activities. For instance, derivatives combining aminopyridine and piperazine moieties have been identified as transient receptor potential vanilloid 4 (TRPV4) channel antagonists with analgesic effects .

Another structurally related compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, serves as a pharmaceutical intermediate in the synthesis of palbociclib, a selective cyclin-dependent kinase (CDK) inhibitor used in cancer treatment .

Comparison with Similar Compounds

Structural Analogs

Table 3 compares 1-(6-Aminopyridin-3-yl)piperazin-2-one with structurally related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
1-(6-Aminopyridin-3-yl)piperazin-2-oneC9H12N4O192.22Base compound
1-(6-Aminopyridin-3-yl)piperazin-2-one hydrochlorideC9H13ClN4O228.68Hydrochloride salt form
1-(6-Nitropyridin-3-yl)piperazineC9H12N4O2208.22Contains nitro group instead of amino group
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylateC14H22N4O2278.35Contains tert-butoxycarbonyl group
4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-2-oneC9H13N5O207.23Contains pyrimidine instead of pyridine ring
1-(6-Aminopyridin-3-yl)piperidin-2-oneC10H13N3O191.23Contains piperidine instead of piperazine ring

These structural differences significantly influence the compounds' physical properties, chemical reactivity, and biological activities .

Chemical Reactivity Comparison

The reactivity of 1-(6-Aminopyridin-3-yl)piperazin-2-one is primarily influenced by:

  • The amino group on the pyridine ring, which can participate in nucleophilic reactions

  • The piperazin-2-one ring, which contains a secondary amine group that can act as a nucleophile

  • The carbonyl group, which can undergo various carbonyl-specific reactions

In comparison, compounds with nitro groups (like 1-(6-Nitropyridin-3-yl)piperazine) exhibit different reactivity profiles, often serving as precursors that can be reduced to obtain amino derivatives .

Analytical Methods for Identification

Spectroscopic Techniques

Various analytical techniques can be employed to identify and characterize 1-(6-Aminopyridin-3-yl)piperazin-2-one:

  • Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information

  • Mass spectrometry can confirm the molecular weight and fragmentation pattern

  • Infrared spectroscopy can identify functional groups such as the carbonyl and amino groups

Chromatographic Methods

Chromatographic techniques useful for analyzing this compound include:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Thin-Layer Chromatography (TLC) for reaction monitoring

  • Column chromatography for purification purposes

The predicted collision cross-section data presented earlier can aid in identification using ion mobility spectrometry coupled with mass spectrometry.

Future Research Directions

Medicinal Chemistry Applications

The compound's structural features suggest potential applications in developing drugs for:

  • Neurological disorders, given the prevalence of piperazine derivatives in CNS-active drugs

  • Oncology, considering the role of related compounds in cyclin-dependent kinase inhibition

  • Pain management, based on the activity of similar compounds as TRPV4 antagonists

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